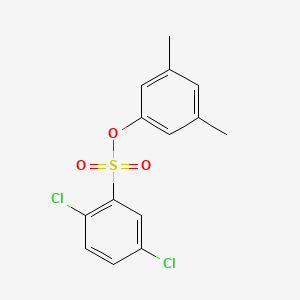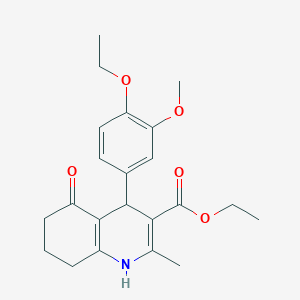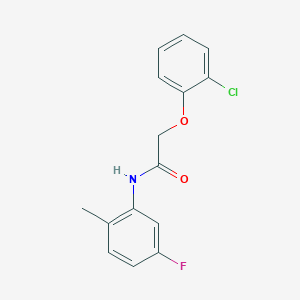
3,5-dimethylphenyl 2,5-dichlorobenzenesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Dimethylphenyl 2,5-dichlorobenzenesulfonate is an organic compound with the molecular formula C14H12Cl2O3S. It is a sulfonate ester derived from 3,5-dimethylphenol and 2,5-dichlorobenzenesulfonyl chloride.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethylphenyl 2,5-dichlorobenzenesulfonate typically involves the reaction of 3,5-dimethylphenol with 2,5-dichlorobenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
3,5-dimethylphenol+2,5-dichlorobenzenesulfonyl chloride→3,5-dimethylphenyl 2,5-dichlorobenzenesulfonate+HCl
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
3,5-Dimethylphenyl 2,5-dichlorobenzenesulfonate can undergo various chemical reactions, including:
Nucleophilic substitution: The sulfonate group can be displaced by nucleophiles such as amines or thiols.
Hydrolysis: In the presence of water and a base, the sulfonate ester can hydrolyze to form the corresponding phenol and sulfonic acid.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although specific conditions and reagents depend on the desired transformation.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines (e.g., aniline) or thiols (e.g., thiophenol) under basic conditions.
Hydrolysis: Aqueous sodium hydroxide or potassium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic substitution: Corresponding substituted products (e.g., sulfonamides or sulfonate esters).
Hydrolysis: 3,5-dimethylphenol and 2,5-dichlorobenzenesulfonic acid.
Oxidation and Reduction: Various oxidized or reduced derivatives depending on the specific reaction conditions.
科学研究应用
3,5-Dimethylphenyl 2,5-dichlorobenzenesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can also serve as a protecting group for phenols in multi-step synthesis.
Biology: Potential use in the development of enzyme inhibitors or as a probe in biochemical assays.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties
作用机制
The mechanism of action of 3,5-dimethylphenyl 2,5-dichlorobenzenesulfonate depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, inhibiting or modifying their activity. The sulfonate group can form strong interactions with amino acid residues in proteins, affecting their function. Additionally, the compound’s lipophilic nature allows it to interact with cell membranes, potentially altering membrane properties and signaling pathways .
相似化合物的比较
Similar Compounds
3,5-Dimethylphenyl isocyanate: Similar in structure but contains an isocyanate group instead of a sulfonate group.
2,5-Dichlorobenzenesulfonic acid: The parent sulfonic acid from which the sulfonate ester is derived.
3,5-Dimethylphenol: The phenol precursor used in the synthesis of the sulfonate ester.
Uniqueness
3,5-Dimethylphenyl 2,5-dichlorobenzenesulfonate is unique due to the presence of both methyl and chloro substituents, which can influence its reactivity and interactions with other molecules. The combination of these functional groups provides a distinct chemical profile, making it valuable for specific applications in synthesis and research .
属性
IUPAC Name |
(3,5-dimethylphenyl) 2,5-dichlorobenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2O3S/c1-9-5-10(2)7-12(6-9)19-20(17,18)14-8-11(15)3-4-13(14)16/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYPITLMWTDYVHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-ethyl-N-(2-methyl-2-propen-1-yl)-2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5036623.png)


![2,4-di-tert-butyl-6-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5036650.png)
![3-methoxy-N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylpropanamide](/img/structure/B5036655.png)
![2-(dibenzo[b,d]furan-3-ylamino)-2-phenyl-1H-indene-1,3(2H)-dione](/img/structure/B5036660.png)
![3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-iodobenzoate](/img/structure/B5036666.png)
![N-[4-(aminosulfonyl)phenyl]-2-bromo-3,4,5-trimethoxybenzamide](/img/structure/B5036677.png)
![2-(4-bromophenyl)-4-hydroxy-3,3-dimethyl-1,4-diazaspiro[4.5]dec-1-en-6-one 1-oxide](/img/structure/B5036681.png)
![2-(4-ethyl-5-{[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B5036686.png)
![3-(2-Methoxyphenyl)-2-[(2-oxo-1-propan-2-ylindol-3-ylidene)methyl]quinazolin-4-one](/img/structure/B5036693.png)
![1H-indole-2,3-dione 3-[(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)hydrazone]](/img/structure/B5036695.png)
![Methyl 3-[[2-(1,1-dioxothiolan-3-yl)acetyl]amino]benzoate](/img/structure/B5036708.png)
![2-({4-[3-(trifluoromethyl)phenoxy]-1-piperidinyl}carbonyl)pyrazine](/img/structure/B5036714.png)
